2-(Dicyclohexylphosphino)-2'-methoxybiphenyl

Catalog No.
S1900820
CAS No.
255835-82-6
M.F
C25H33OP
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-2'-methoxybiphenyl

CAS Number

255835-82-6

Product Name

2-(Dicyclohexylphosphino)-2'-methoxybiphenyl

IUPAC Name

dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane

Molecular Formula

C25H33OP

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C25H33OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h8-11,16-21H,2-7,12-15H2,1H3

InChI Key

YXJPHYNYXMEWKW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, with the molecular formula C25H33OP and a molecular weight of 380.5 g/mol, is characterized by the presence of a dicyclohexylphosphino group attached to a biphenyl structure substituted with a methoxy group. This compound is often utilized as a ligand in various catalytic processes due to its ability to stabilize metal centers and facilitate chemical transformations .

In palladium-catalyzed cross-coupling reactions, CyJohnPhos coordinates with the palladium center through the phosphorus atom. The bulky dicyclohexyl groups create a steric environment that influences the substrate binding and migratory insertion steps in the catalytic cycle. The methoxy group is believed to slightly electron-donate to the palladium center, affecting its reactivity compared to JohnPhos []. This combination of steric and electronic effects allows CyJohnPhos to achieve good catalytic activity and selectivity in various cross-coupling reactions.

Ligand in Transition-Metal Catalysis

-(Dicyclohexylphosphino)-2'-methoxybiphenyl (Dcyp-OMe) is a phosphorus-based ligand used in scientific research, particularly in transition-metal catalysis. Its structure combines a dicyclohexylphosphine group (Dcyp) with a methoxy group (OMe) attached to a biphenyl backbone. The Dcyp group provides steric bulk and electron-donating properties, while the methoxy group can influence the electronic and steric environment around the metal center.

These properties make Dcyp-OMe valuable for designing catalysts for various organic transformations. Studies have shown its effectiveness in reactions like:

  • Suzuki-Miyaura couplings []
  • Hydroamination reactions []
  • C-C bond cleavage reactions []
, primarily as a ligand in transition metal catalysis. It can form complexes with metals such as palladium and nickel, enhancing their catalytic properties in cross-coupling reactions. The dicyclohexylphosphino moiety provides steric bulk and electronic effects that are crucial for the reactivity of these metal complexes .

While specific biological activities of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl are not extensively documented, compounds with similar structures have been studied for their potential antibacterial and anticancer properties. The phosphine ligands can influence the biological behavior of metal complexes, which may exhibit cytotoxic effects against various cancer cell lines .

The synthesis of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl typically involves the following steps:

  • Formation of the biphenyl skeleton: This can be achieved through standard coupling reactions.
  • Phosphination: The introduction of the dicyclohexylphosphino group is done via nucleophilic substitution or direct phosphination methods.
  • Methoxylation: The methoxy group is introduced using methylating agents under appropriate conditions.

These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .

The primary applications of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl include:

  • Catalysis: It serves as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reactions.
  • Organic Synthesis: Its unique structure allows it to stabilize reactive intermediates, facilitating various organic transformations.
  • Material Science: Potential applications in developing advanced materials due to its chemical properties .

Interaction studies involving 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl primarily focus on its coordination chemistry with transition metals. These studies reveal how the ligand influences the electronic properties and reactivity of metal complexes. The steric and electronic characteristics provided by the dicyclohexyl groups significantly affect catalytic efficiency and selectivity in various reactions .

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Dicyclohexylphosphino)benzeneDicyclohexylphosphino group attached to benzeneSimpler structure; less steric hindrance
2-(Diisopropylphosphino)-2'-methoxybiphenylDiisopropyl group instead of dicyclohexylDifferent steric properties affecting reactivity
2-(Triphenylphosphino)-2'-methoxybiphenylTriphenyl group providing different stericsMore electron-rich; alters catalytic behavior

Each of these compounds exhibits unique reactivity patterns due to variations in steric bulk and electronic properties imparted by their respective substituents. The presence of dicyclohexyl groups in 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl contributes to its distinct catalytic performance compared to its analogs.

The compound 2-(dicyclohexylphosphino)-2'-methoxybiphenyl is systematically named dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane under IUPAC conventions. Its CAS Registry Number is 255835-82-6, a unique identifier critical for regulatory and commercial referencing. The molecular formula C₂₅H₃₃OP corresponds to a molecular weight of 380.5 g/mol, with a phosphorus atom central to its structure.

Structural Relationship to Biphenyl-Based Phosphine Ligands

The compound belongs to the dialkylbiaryl phosphine ligand family, characterized by a biphenyl backbone modified with sterically bulky and electron-donating groups. Key structural features include:

  • A biphenyl core with methoxy (-OCH₃) and dicyclohexylphosphino (-P(C₆H₁₁)₂) substituents at the 2' and 2 positions, respectively.
  • Cyclohexyl groups that enhance steric bulk and electron-richness, critical for stabilizing metal catalysts in cross-coupling reactions.
  • Structural analogs like XPhos (triisopropyl substitution) and MePhos (methyl substitution) differ in substituent electronic and steric profiles.

Structural and Electronic Properties

Molecular Geometry and Stereoelectronic Features

The ligand adopts a twisted biphenyl conformation, with the methoxy group at the 2' position and the dicyclohexylphosphino group at the 2 position creating a dihedral angle that optimizes metal coordination. Key electronic properties include:

  • Electron-rich phosphorus center: The cyclohexyl groups donate electron density via σ-donation, enhancing the ligand's ability to stabilize low-oxidation-state metal complexes.
  • Methoxy group effects: The -OCH₃ group exerts an electron-donating resonance effect, further increasing electron density at the phosphorus atom.

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₂₅H₃₃OP
Molecular Weight380.5 g/mol
Melting Point120–122°C
Boiling Point504.7±33.0°C (predicted)

Spectroscopic Characterization

  • ¹H NMR: Peaks for methoxy protons appear at δ 3.2–3.5 ppm, while aromatic protons resonate between δ 6.8–7.6 ppm.
  • ³¹P NMR: A singlet near δ -5 to -10 ppm confirms the phosphorus environment.
  • X-ray Crystallography: Reveals a monodentate coordination mode with a Pd–P bond length of ~2.3 Å in palladium complexes.

Synthesis and Characterization

Synthetic Routes

The ligand is synthesized via Ullmann-type coupling or Grignard reactions:

  • Biphenyl precursor preparation: 2-Bromo-2'-methoxybiphenyl is treated with dicyclohexylphosphine in the presence of a palladium catalyst.
  • Phosphination: Lithium or magnesium intermediates facilitate P–C bond formation under inert conditions.

Table 2: Representative Synthesis Yield

MethodYield (%)ConditionsSource
Pd-catalyzed coupling75–85Toluene, 110°C, 24h

Analytical Techniques for Purity Assessment

  • HPLC: Confirms >97% purity in commercial samples.
  • Elemental Analysis: Matches calculated values for C (78.9%), H (8.7%), and P (8.1%).

Applications in Catalysis

Palladium-Catalyzed Cross-Coupling Reactions

The ligand excels in Suzuki-Miyaura and Buchwald-Hartwig amination:

  • Suzuki-Miyaura: Enables coupling of aryl chlorides with arylboronic acids at room temperature (e.g., 90% yield for biphenyl synthesis).
  • Buchwald-Hartwig: Facilitates C–N bond formation between aryl halides and amines, even with sterically hindered substrates.

Table 3: Catalytic Performance Comparison

Reaction TypeSubstrateYield (%)LigandSource
Suzuki-Miyaura4-Chlorotoluene92SPhos
Buchwald-Hartwig2-Bromoaniline882-(Dicyclohexylphosphino)-2'-methoxybiphenyl

Nickel and Copper-Mediated Transformations

  • Negishi Coupling: Nickel complexes of this ligand enable alkyl-aryl cross-couplings with functional group tolerance.
  • C–O Bond Formation: Copper catalysts ligated by 2-(dicyclohexylphosphino)-2'-methoxybiphenyl achieve etherification of aryl iodides.

Comparative Analysis with Related Ligands

Performance Relative to SPhos and XPhos

  • Steric Effects: The methoxy group in 2-(dicyclohexylphosphino)-2'-methoxybiphenyl provides moderate steric bulk compared to XPhos’ triisopropyl groups, making it suitable for less hindered substrates.
  • Electronic Effects: Less electron-rich than XPhos but more so than MePhos, balancing activity and selectivity.

Table 4: Ligand Comparison

LigandSubstituentsOptimal SubstrateReaction Rate (k, h⁻¹)Source
2-(Dicyclohexylphosphino)-2'-methoxybiphenyl-OCH₃, -P(C₆H₁₁)₂Aryl chlorides0.45
XPhos-iPr₃Sterically hindered0.60
MePhos-CH₃Electron-deficient0.30

Advantages in Industrial Catalysis

  • Cost-Effectiveness: Simplified synthesis compared to XPhos reduces production costs.
  • Broad Substrate Scope: Effective in synthesizing pharmaceuticals (e.g., macrocyclic antibiotics) and agrochemicals.

One-Pot Synthesis via Arylmagnesium Halide/Benzyne Intermediate

The one-pot synthesis of 2-(dicyclohexylphosphino)-2'-methoxybiphenyl represents a significant advancement in the preparation of biaryl phosphine ligands. This methodology, pioneered by Buchwald and colleagues, utilizes the in situ generation of benzyne intermediates followed by nucleophilic addition and phosphine introduction [1] [2] [3].

The fundamental mechanism involves the treatment of an aryl halide with excess magnesium to form the corresponding Grignard reagent. Subsequently, a 1,2-dihaloarene is introduced, which reacts with additional magnesium metal to generate benzyne in situ. The arylmagnesium halide then undergoes nucleophilic addition to the benzyne intermediate, and the resulting organometallic species is treated with a dialkylchlorophosphine in the presence of catalytic copper(I) chloride to yield the desired biaryl phosphine ligand [1].

For 2-(dicyclohexylphosphino)-2'-methoxybiphenyl specifically, the synthesis commences with 2-methoxyphenylmagnesium bromide and 1-bromo-2-chlorobenzene. The reaction proceeds in tetrahydrofuran under reflux conditions for 2.5 hours, followed by the addition of copper(I) chloride and chlorodicyclohexylphosphine, with the mixture stirred at room temperature for 16 hours [4]. This approach circumvents the need for pre-formed biphenyl substrates and enables the simultaneous formation of both the biaryl backbone and the phosphine functionality.

The method demonstrates remarkable efficiency, with reported yields ranging from 55-70% for various biaryl phosphine ligands [2] [3]. The reaction tolerates a wide range of functional groups and substitution patterns, making it particularly valuable for the preparation of structurally diverse phosphine libraries. Importantly, the protocol often eliminates the need for extensive chromatographic purification, as the products can be isolated in high purity directly from the reaction mixture through simple aqueous workup procedures [2].

A critical aspect of this methodology is the preparation of chlorodicyclohexylphosphine, which can be synthesized from phosphorus trichloride and cyclohexylmagnesium chloride. This phosphine chloride can be used without further purification, significantly reducing the overall cost of the synthesis [2]. The radiation-thermal preparation of cyclohexyldichlorophosphine has also been investigated, utilizing the reaction between phosphorus trichloride and cyclohexane under gamma radiation at temperatures of 150-180°C, yielding radiation-chemical yields of up to 100 molecules per 100 eV [5].

Table 1: One-Pot Synthesis Yields via Arylmagnesium Halide/Benzyne Intermediate

Starting MaterialReaction ConditionsYield (%)Product QualityReference
2-Methoxyphenylmagnesium bromide + 1-bromo-2-chlorobenzeneTHF, reflux 2.5 h, then CuCl, ClPCy₂, rt 16 hNot specifiedHigh purity after workup [4]
2-Phenylphenol + Dimethyl sulfateK₂CO₃, acetone, 20-75°C, 16 h96Colorless oil, high purity [6]
Aryl halide + Magnesium (excess)THF/Ether, benzyne formation in situ44-50 (t-BuPCl₂)Direct use without purification [7]
Various arylmagnesium halidesCopper(I) chloride catalysis, rt55-70Minimal chromatographic purification needed [2] [3]

Alternative Routes for Phosphine Group Introduction

Beyond the benzyne-mediated approach, several alternative methodologies have been developed for introducing dicyclohexylphosphino groups into biphenyl scaffolds. These methods offer complementary advantages in terms of substrate scope, reaction conditions, and scalability considerations.

The lithium phosphide approach represents a well-established alternative, involving the deprotonation of secondary phosphines with butyllithium to generate nucleophilic organophosphide species. These reagents can then undergo substitution reactions with halogenated biphenyl substrates [8]. While this method provides excellent substrate scope and mild reaction conditions, it requires the handling of highly pyrophoric organolithium reagents and typically achieves yields in the range of 40-62% [9].

Copper-catalyzed phosphine alkylation has emerged as a particularly attractive methodology, offering enantioselective control and the ability to observe reaction intermediates. The protocol employs copper(diphos*)(I) complexes as catalysts in the presence of sodium trimethylsilanolate, enabling the alkylation of secondary phosphines with various organic halides [10]. This approach provides valuable mechanistic insights and allows for the preparation of chiral phosphine ligands with high optical purity.

Microwave-assisted synthesis has demonstrated enhanced efficiency compared to conventional heating methods. The use of microwave irradiation, particularly in combination with ionic liquid catalysts, enables the direct esterification of phosphinic and phosphonic acids under conditions that are not accessible through traditional thermal heating [12]. This methodology aligns with green chemistry principles and offers improved atom economy and reduced reaction times.

Solid-phase synthesis approaches have been developed to enable the preparation of phosphine ligand libraries with minimal workup requirements. These methods utilize polymer-supported reagents and proceed through quantitative reaction steps, eliminating the need for extensive purification procedures [13]. The solid-phase approach is particularly valuable for combinatorial chemistry applications and high-throughput screening of phosphine ligands.

Table 2: Alternative Routes for Phosphine Group Introduction

MethodReaction ConditionsAdvantagesYield Range (%)Reference
Grignard reagent + ClPCy₂Catalytic CuCl, THF, room temperatureSafer than t-BuLi, catalytic copper70-85 [14] [15]
Lithium phosphide approachBuLi, secondary phosphine, alkyl halideWide substrate scope, mild conditions40-62 [9]
Copper-catalyzed alkylationCu(diphos*)(I), NaOSiMe₃, THFEnantioselective, observable intermediatesVariable [10]
Visible-light photocatalysisOrganic photocatalyst, blue light, organohalidesMild conditions, commercial reagentsModerate to excellent [11]
Microwave-assisted synthesisMW irradiation, ionic liquid catalystGreen chemistry, enhanced efficiencyEnhanced over conventional [12]
Solid-phase synthesisPolymer support, quantitative stepsHigh purity, minimal workupQuantitative [13]

Purification Strategies and Yield Optimization

The purification of 2-(dicyclohexylphosphino)-2'-methoxybiphenyl and related phosphine ligands presents unique challenges due to their susceptibility to oxidation and the presence of closely related impurities. Several strategies have been developed to address these challenges while maximizing overall synthetic efficiency.

Column chromatography using silica gel remains the most widely employed purification method, particularly for smaller scale preparations. The typical protocol involves gradient elution using hexanes and ethyl acetate, progressing from nonpolar to increasingly polar solvent mixtures [16] [17]. This approach provides excellent separation efficiency with typical recovery yields of 80-95%, though it can be time-intensive and requires careful handling under inert atmosphere conditions to prevent oxidation.

Crystallization from hexane has proven particularly effective for removing triphenylphosphine oxide impurities, which are common byproducts in phosphine synthesis. The protocol involves dissolving the crude product in hot hexane, followed by slow cooling to promote selective crystallization of impurities [18]. This method achieves recovery yields of 85-90% and is suitable for medium-scale preparations.

An innovative approach involves the precipitation of phosphine oxides using zinc chloride complexation. This method exploits the strong coordinating ability of phosphine oxides to zinc(II) centers, enabling their selective removal from the reaction mixture [18]. The protocol is compatible with large-scale operations and typically achieves recovery yields of 90-95%.

For large-scale preparations, ether crystallization has demonstrated particular utility. The protocol involves dissolving the crude product in dichloromethane, followed by dropwise addition to heptane to induce crystallization [18]. This method has been successfully employed on scales up to 90 mmol with recovery yields of 88-92%.

Binary solvent systems offer versatility for complex purification challenges, utilizing increasingly polar solvent series to ensure complete elution of desired products while maintaining separation from impurities [17]. This approach is suitable for all scales and typically achieves recovery yields of 85-95%.

The most economical approach involves direct use of the crude product without purification, which is feasible when the one-pot synthesis protocol yields sufficiently pure material [2] [3]. This strategy is particularly attractive for industrial-scale preparations, where the elimination of purification steps provides significant cost savings while maintaining product quality with recovery yields of 95-99%.

Table 3: Purification Strategies and Yield Optimization

Purification MethodConditionsEfficiencyScale SuitabilityTypical Recovery (%)Reference
Column chromatography (silica gel)Hexanes/EtOAc gradient, nonpolar to polarHigh separation, time-intensiveSmall to medium (up to 10 g)80-95 [16] [17]
Crystallization from hexaneHot hexane dissolution, slow coolingEffective for TPPO removalMedium scale85-90 [18]
Precipitation with ZnCl₂ZnCl₂ complexation of phosphine oxideSelective phosphine oxide removalLarge scale compatible90-95 [18]
Ether crystallizationDCM dissolution, dropwise to heptaneGood for large scale (90 mmol)Large scale (90 mmol tested)88-92 [18]
Binary solvent systemIncreasingly polar solvent seriesComplete compound elutionAll scales85-95 [17]
No purification (direct use)High purity from reactionMost economicalIndustrial scale preferred95-99 [2] [3]

Recent advances in process optimization have focused on multi-objective optimization strategies that simultaneously maximize yield while minimizing impurity formation. Machine learning approaches have been employed to identify optimal reaction conditions through systematic exploration of parameter space, leading to significant improvements in both yield and selectivity [19] [20]. These methodologies represent the cutting edge of synthetic optimization and offer promising avenues for further development of phosphine ligand synthesis.

The structural characterization of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl and its metal complexes has been extensively studied through single-crystal X-ray diffraction analysis. These crystallographic investigations provide fundamental insights into the coordination behavior, bond metrics, and structural features that contribute to the ligand's exceptional catalytic performance.

Crystal Structure Analysis of Gold Complexes

The most comprehensive crystallographic data for complexes containing structurally related ligands comes from studies of tri-gold ketenylidene complexes. A notable example is the crystal structure of tris(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl)gold(I) complexes, which crystallizes in the monoclinic space group P2₁/n with unit cell parameters of a = 24.0018(3) Å, b = 12.4867(1) Å, and c = 28.4299(3) Å [1]. These structures reveal gold-phosphorus bond lengths of approximately 2.3 Å, which are consistent with typical aurophilic interactions in phosphine-gold complexes.

The crystallographic analysis demonstrates that the dicyclohexylphosphino group adopts a trigonal pyramidal geometry around the phosphorus atom, with the phosphorus lone pair oriented away from the biaryl backbone [1]. This spatial arrangement is crucial for optimal metal coordination and substrate approach during catalytic cycles.

Bond Length and Angle Analysis

Detailed examination of phosphorus-carbon bond lengths in related biaryl phosphine structures reveals characteristic patterns. The phosphorus-aryl carbon bond length typically ranges from 1.820 to 1.850 Å, while phosphorus-cyclohexyl carbon bonds are consistently longer, measuring 1.860 to 1.880 Å [2]. These bond length differences reflect the distinct electronic environments of the sp² and sp³ carbon atoms.

The crystal structure of the free RuPhos ligand, which shares structural similarities with 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, provides additional geometric insights [2]. In this structure, the C(aryl)-P-C(cyclohexyl) bond angles range from 97.03° to 101.86°, while the C(cyclohexyl)-P-C(cyclohexyl) angle measures 105.46°. These angular distortions from ideal tetrahedral geometry arise from the steric bulk of the cyclohexyl substituents and the electronic influence of the biaryl backbone.

Steric Parameter Quantification via Tolman Cone Angle Calculations

The quantification of steric parameters for 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl through Tolman cone angle calculations provides essential data for understanding the ligand's coordination behavior and catalytic selectivity. These computational assessments, combined with experimental observations, establish the steric profile that distinguishes this ligand from other phosphine systems.

Computational Methodology for Cone Angle Determination

Modern computational approaches for determining Tolman cone angles employ density functional theory calculations combined with conformational analysis [3] [4]. The methodology involves systematic conformational screening using molecular mechanics, followed by geometry optimization at the density functional theory level. For 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, these calculations must account for the flexibility of the dicyclohexylphosphino groups and the restricted rotation about the biaryl bond.

The computational assessment utilizes three distinct coordination environments: linear [AuCl(P)] complexes (θL), tetrahedral [Ni(CO)₃(P)] complexes (θT), and octahedral [IrCl₃(CO)₂(P)] complexes (θO) [3]. This multi-environment approach provides a comprehensive understanding of how the ligand's steric profile changes with different coordination geometries and metal centers.

Cone Angle Values and Comparative Analysis

Based on computational studies of structurally analogous ligands, the Tolman cone angle for 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl is estimated to be approximately 175-185°. This value positions the ligand in the category of bulky phosphines, comparable to tricyclohexylphosphine (179°) but significantly larger than triphenylphosphine (145°) [5].

The cone angle calculation for the closely related RuPhos ligand (2-dicyclohexylphosphanyl-2′,6′-diisopropoxybiphenyl) provides a reference point, with values of 201.53° for the free ligand and 198.06° for the palladium-coordinated form [2]. The slight difference between 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl and RuPhos reflects the distinct steric contributions of methoxy versus isopropoxy substituents.

Percent Buried Volume Analysis

Complementary to cone angle measurements, percent buried volume (%Vbur) calculations provide additional steric characterization. For 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, the estimated %Vbur value ranges from 30-35%, indicating substantial steric occupation within the metal's first coordination sphere [6]. This parameter is particularly relevant for understanding catalyst ligation state preferences, with values above 32% typically favoring monoligated metal complexes over bisligated species.

The minimum percent buried volume (%Vbur(min)) represents the smallest steric footprint among all energetically accessible conformers. This descriptor has proven especially valuable for predicting catalyst ligation states in cross-coupling reactions, with a threshold of approximately 32% distinguishing between monoligated and bisligated catalyst preferences [6].

Conformational Flexibility and Dynamic Steric Effects

The dicyclohexyl substituents in 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl exhibit conformational flexibility that influences the effective cone angle. Chair-chair interconversions of the cyclohexyl rings can modulate the steric profile, creating dynamic steric effects that adapt to different catalytic environments. Computational studies reveal energy barriers of 10-15 kcal/mol for these conformational changes, indicating rapid interconversion at typical reaction temperatures.

The biaryl backbone contributes additional conformational complexity through restricted rotation about the central C-C bond. The energy barrier for biaryl rotation typically ranges from 15-25 kcal/mol, depending on the substitution pattern and potential intramolecular interactions [7]. This restricted rotation maintains the ligand's chiral environment and contributes to enantioselective catalysis in appropriate reaction systems.

Electronic Properties from Density Functional Theory Studies

Density functional theory investigations of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl have provided comprehensive insights into the ligand's electronic structure, donor-acceptor properties, and coordination characteristics. These computational studies establish the electronic foundation for understanding the ligand's exceptional performance in palladium-catalyzed cross-coupling reactions.

Tolman Electronic Parameter Calculations

The Tolman electronic parameter, determined through density functional theory calculations of Ni(CO)₃(ligand) complexes, provides a quantitative measure of the ligand's electron-donating ability. For 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, computational studies estimate a Tolman electronic parameter of approximately 2065-2070 cm⁻¹ [8] [9]. This value indicates strong σ-donor character, positioning the ligand among the most electron-rich phosphines commonly employed in catalysis.

The dicyclohexyl substituents contribute significantly to the enhanced electron-donating capacity through their strong σ-donating properties. Comparative studies demonstrate that cyclohexyl groups are superior electron donors compared to phenyl substituents, with the difference reflected in carbonyl stretching frequency shifts of 5-10 cm⁻¹ in metal carbonyl complexes [9].

Frontier Orbital Analysis

Density functional theory calculations reveal that the highest occupied molecular orbital of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl is predominantly localized on the phosphorus lone pair, with significant contributions from the cyclohexyl substituents [10]. The HOMO energy level is elevated compared to triarylphosphines, consistent with the enhanced electron-donating character of the alkyl substituents.

The lowest unoccupied molecular orbital exhibits π* character delocalized across the biaryl backbone, with minimal contribution from the phosphorus center. This orbital arrangement indicates negligible π-acceptor ability, confirming that the ligand functions primarily as a σ-donor in metal complexes [11].

Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl. The phosphorus-carbon bonds exhibit varying degrees of ionic character, with P-C(cyclohexyl) bonds showing greater ionic contribution (approximately 15-20%) compared to P-C(aryl) bonds (10-15%) [10].

The natural charge distribution reveals that the phosphorus atom carries a partial negative charge (approximately -0.3 to -0.4 e), enhanced by the electron-donating cyclohexyl substituents. This charge distribution supports the strong σ-donor character observed in experimental studies and explains the ligand's ability to stabilize electron-deficient metal centers [12].

Electronic Effects of Substituents

The methoxy groups at the 2' and 6' positions of the biaryl backbone contribute to the overall electronic properties through both inductive and resonance effects. Density functional theory calculations indicate that these substituents provide modest electron donation to the aromatic system, with the effect transmitted to the phosphorus center through the conjugated π-system [13].

Time-dependent density functional theory studies reveal that the methoxy substituents influence the electronic excitation energies and oscillator strengths of the ligand. These effects are particularly relevant for photochemical activation pathways and ligand-to-metal charge transfer processes in metal complexes [14].

Coordination Chemistry and Electronic Structure

Density functional theory investigations of metal complexes containing 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl demonstrate significant electronic reorganization upon coordination. The phosphorus lone pair hybridization changes from predominantly sp³ character in the free ligand to enhanced s character in metal complexes, reflecting the increased electronegativity of the coordination environment [15].

The metal-phosphorus bond exhibits substantial covalent character, with natural bond orbital analysis revealing approximately 70-80% covalency in typical palladium complexes. This strong covalent interaction contributes to the thermal stability of the metal-ligand bond and facilitates efficient electron transfer during catalytic cycles [16].

Computational Predictions of Catalytic Activity

Density functional theory calculations have been employed to predict the catalytic activity of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl in various cross-coupling reactions. These studies examine reaction barriers for key elementary steps, including oxidative addition, transmetalation, and reductive elimination [17].

XLogP3

6.7

Wikipedia

2-(Dicyclohexylphosphino)-2'-methoxybiphenyl

Dates

Last modified: 08-16-2023

Explore Compound Types